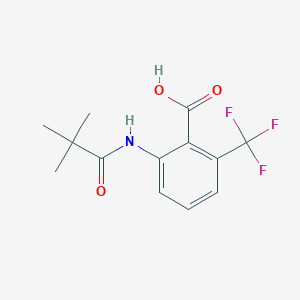

2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid” is a benzoic acid derivative with a trifluoromethyl group at the 6-position and a 2,2-dimethylpropanoylamino group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group and the 2,2-dimethylpropanoylamino group onto a benzoic acid molecule. Trifluoromethylation is a well-studied reaction and there are several methods available for introducing a trifluoromethyl group onto an aromatic ring . The introduction of the 2,2-dimethylpropanoylamino group could potentially be achieved through an acylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzoic acid), a trifluoromethyl group, and a 2,2-dimethylpropanoylamino group. The presence of these functional groups would likely confer certain chemical properties to the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylic acid group would likely make the compound acidic. The trifluoromethyl group could potentially increase the compound’s lipophilicity .Aplicaciones Científicas De Investigación

Molecular Self-Assembly and Supramolecular Structures

Research into hydrogen-bonded polyphilic block mesogens with semiperfluorinated segments has shown that certain diamino-triazines, when mixed with partially fluorinated benzoic acids, can form hydrogen-bonded dimeric supermolecules. These dimers organize into infinite ribbons with parallel aligned hydrogen-bonded cores, separated by mixed aliphatic/fluorinated regions. This work illustrates the potential of using 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid and similar compounds in the design of complex supramolecular structures with specific lattice symmetries and phase behaviors (Kohlmeier & Janietz, 2006; Kohlmeier & Janietz, 2010).

Synthesis and Catalysis

In catalysis, studies have highlighted the role of similar benzoic acid derivatives in the rhodium(I)-catalyzed carboxylation of aryl- and alkenylboronic esters with CO2. This process efficiently produces benzoic acid derivatives and alpha,beta-unsaturated carboxylic acids from boronic esters, illustrating the utility of these compounds in synthesizing functionalized aryl- and alkenyl-carboxylic acids (Ukai et al., 2006).

Antiproliferative Activity

Research into the antiproliferative activity of non-steroidal anti-inflammatory drug derivatives, such as the triphenyltin(IV) esters of flufenamic acid and related compounds, has demonstrated significant cytotoxic activity against various cancer cell lines. This suggests the potential of 2-(2,2-Dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid derivatives in developing novel anticancer agents (Dokorou et al., 2011).

Corrosion Inhibition

The study of benzothiazole derivatives, including those related to benzoic acid, as corrosion inhibitors for carbon steel in acidic environments highlights the potential of these compounds in protecting industrial materials. These inhibitors show high efficiency and stability, offering practical applications in metal preservation and maintenance (Hu et al., 2016).

Propiedades

IUPAC Name |

2-(2,2-dimethylpropanoylamino)-6-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO3/c1-12(2,3)11(20)17-8-6-4-5-7(13(14,15)16)9(8)10(18)19/h4-6H,1-3H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNSLQRYTGNNJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC(=C1C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[(2,4-dimethylphenyl)sulfonyl]amino}benzoyl)-N-methylpiperidine-3-carboxamide](/img/structure/B2849114.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-3-yl]acetic acid](/img/structure/B2849117.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide](/img/structure/B2849122.png)

![2-Thiophenecarboxylic acid, 5-[[(5-chloro-2-methyl-3-pyridinyl)amino]methyl]-](/img/structure/B2849123.png)

![2-(4-fluorophenyl)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2849125.png)

![7-phenyl-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/no-structure.png)

![(2E)-3-[2-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2849129.png)

![2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2849130.png)

![5-methyl-N-(5-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2849132.png)

![N-(2,3-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2849133.png)